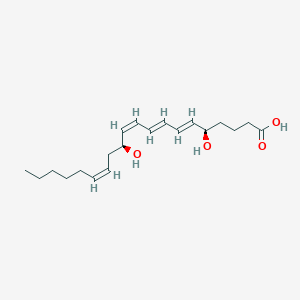
Leukotriene B4
Vue d'ensemble
Description
Leukotriene B4 (LTB4) is a leukotriene involved in inflammation. It is produced from leukocytes in response to inflammatory mediators and is able to induce the adhesion and activation of leukocytes on the endothelium . It has been shown to promote insulin resistance in obese mice .
Synthesis Analysis
LTB4 is synthesized in vivo from Leukotriene A4 (LTA4) by the enzyme LTA4 hydrolase . It is produced from leukocytes in response to inflammatory mediators . The key steps in its synthesis include a stereocontrolled acetate-aldol reaction with Nagao’s chiral auxiliary and a Z-selective Boland reduction .Molecular Structure Analysis
The molecular formula of LTB4 is C20H32O4 . It is a leukotriene composed of (6Z,8E,10E,14Z)-icosatetraenoic acid having (5S)- and (12R)-hydroxy substituents . Comprehensive analysis of the structure and structure-activity relationship data, reinforced by site-directed mutagenesis and docking studies, reveals molecular determinants of ligand binding and selectivity toward different BLT receptor subtypes and across species .Chemical Reactions Analysis
LTB4 is a potent lipid chemoattractant driving inflammatory responses during host defense, allergy, autoimmune, and metabolic diseases . Gradients of LTB4 orchestrate leukocyte recruitment and swarming to sites of tissue damage and infection . It is synthesized on the nuclear envelope by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase from arachidonic acid .Physical And Chemical Properties Analysis
The molecular weight of LTB4 is 336.5 g/mol . It is a dihydroxy monocarboxylic acid, a leukotriene, a long-chain fatty acid, and a hydroxy polyunsaturated fatty acid .Applications De Recherche Scientifique
Impact on Lung Function and Bronchial Responsiveness
Leukotriene B4 (LTB4) has been studied for its effects on lung function and bronchial responsiveness. A study involving both normal subjects and asthmatics found that inhalation of LTB4 did not significantly change airway conductance or bronchial responsiveness. However, it induced rapid changes in blood neutrophil counts, characterized by a brief reduction followed by a significant increase. This neutrophil response was more pronounced in normal subjects compared to asthmatics, possibly due to chronic exposure to endogenous LTB4 in asthmatics (Sampson, Costello, & Sampson, 1997).
Influence on Lymphocyte Binding to Endothelial Cells
LTB4's role in modulating the microvascular environment has been highlighted through its ability to increase the binding of lymphocytes to endothelial cell monolayers, an effect that is dose-dependent and reversible. This suggests that LTB4 primarily regulates the vascular side of the lymphocyte-endothelium interaction (Renkonen, Mattila, Leszczyński, & Häyry, 1988).
Role in Inflammatory Diseases
Research has implicated LTB4 in various inflammatory diseases, including asthma, respiratory distress syndrome, dermatitis, cystic fibrosis, and inflammatory bowel disease. The development of LTB4 antagonists is seen as a potential pathway for novel anti-inflammatory treatments (Cohen & Yagaloff Keith Alan, 1994).
Microcirculatory Effects and Inflammatory Response
LTB4 is observed to induce microcirculatory alterations that mirror early events in the acute inflammatory response. Specifically, it causes a notable adhesion of leukocytes to the endothelium in postcapillary venules, suggesting its significant role in mediating microcirculatory adjustments in response to inflammatory stimuli (Dahlén et al., 1981).
Modulation of Calcium Homeostasis in Neutrophils
LTB4 modifies calcium homeostasis in rabbit neutrophils, analogous to the effects of chemotactic peptides. This action involves a rapid increase in membrane permeability to calcium and a subsequent elevation of intracellular calcium levels, demonstrating its influence on neutrophil functionality (Sha'Afi et al., 1981).
Involvement in Arthritis Progression
In a study on collagen-induced arthritis, a model of rheumatoid arthritis, LTB4 played a critical role. Inhibition of LTB4 binding was found to dramatically reduce clinical symptoms and histological changes associated with arthritis, indicating the potential for LTB4 receptor antagonists as effective therapeutic agents for treating rheumatoid arthritis (Griffiths et al., 1995).
Contribution to Inflammatory Bowel Disease
LTB4 is significantly elevated in the colonic mucosa of patients with inflammatory bowel disease compared to normal subjects, suggesting its role as a mediator of inflammation in this condition. This increased presence of LTB4 correlates with the disease's hallmark symptoms and may be an important inflammatory mediator (Sharon & Stenson, 1984).
Effects on Allergen-Induced Asthma
In a study examining the impact of LTB4 receptor antagonists on allergen-induced asthma, it was found that while these antagonists significantly reduced neutrophil counts in bronchoalveolar lavage fluid, there was no physiological benefit observed in terms of lung function or airway responsiveness to allergens. This highlights the complex role of LTB4 in asthmatic inflammation (Evans et al., 1996).
Dermatological Applications
Topical application of LTB4 on skin can induce inflammatory reactions and intraepidermal neutrophil microabscesses, mimicking some aspects of psoriasis. This suggests a role for LTB4 in the pathogenesis of psoriasis and other skin conditions, with potential implications for therapeutic interventions (Camp et al., 1984).
Role in Airway Hyperresponsiveness
Studies on dogs demonstrated that LTB4 aerosols can increase airway responsiveness to acetylcholine, with associated increases in neutrophils and thromboxane B2 in bronchoalveolar lavage fluid. This suggests LTB4's role in enhancing airway responsiveness, possibly through neutrophil chemotaxis and thromboxane release (O'Byrne et al., 1985).
Potential Therapeutic Applications
The potential therapeutic applications of LTB4 inhibitors in dermatology have been explored, with a focus on conditions like psoriasis and other inflammatory skin disorders. Several compounds with inhibitory effects on LTB4 production or activity have shown promise in preclinical and early clinical testing for treating dermatological disorders (Zhu & Stiller, 2000).
Modulation of Inflammatory and Epidermal Processes
LTB4's influence on cutaneous inflammation and epidermal proliferation has been examined, elucidating its role in the interrelation between inflammation and epidermal processes. This has implications forunderstanding and treating psoriasis and other skin conditions where LTB4 may play a significant role (Jong et al., 1992).
Involvement in Kidney Diseases
LTB4 is a major factor released during early experimental glomerulonephritis. Its actions in normal kidneys and during glomerular injury indicate that it can exacerbate leukocyte-dependent reductions in glomerular perfusion and filtration rates. The inhibition of LTB4 generation led to the preservation of glomerular filtration rate and reduction of proteinuria, highlighting its functional significance in kidney diseases (Yared et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-AMOLWHMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037162 | |
| Record name | Leukotriene B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Fisher Scientific MSDS], Solid | |
| Record name | Leukotriene B4 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Leukotriene B4 | |
CAS RN |
71160-24-2 | |
| Record name | Leukotriene B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene B4 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Leukotriene B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUKOTRIENE B4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



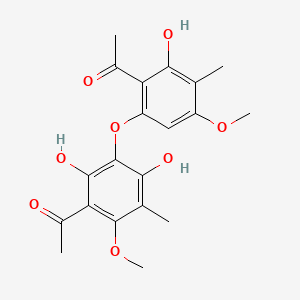
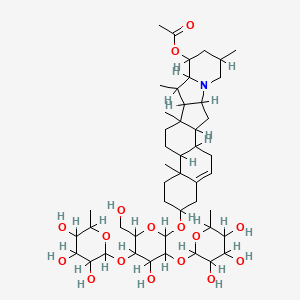
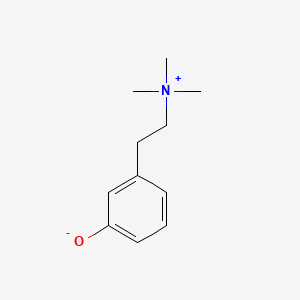
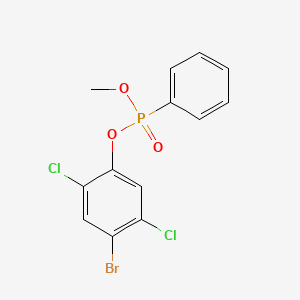
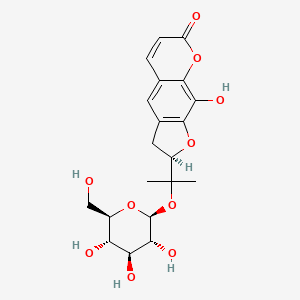
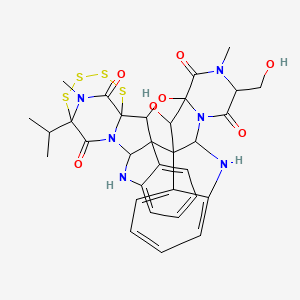
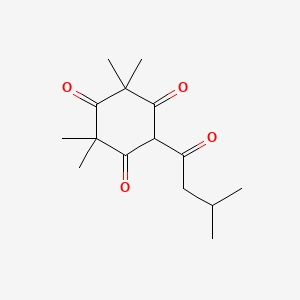

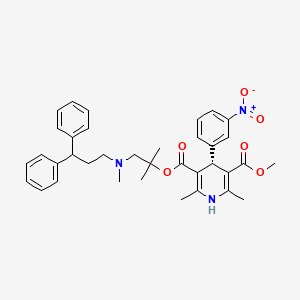
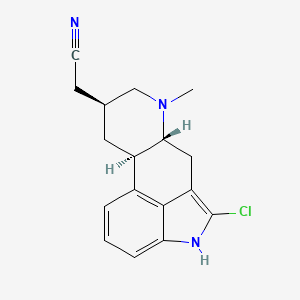
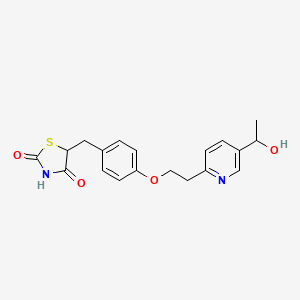
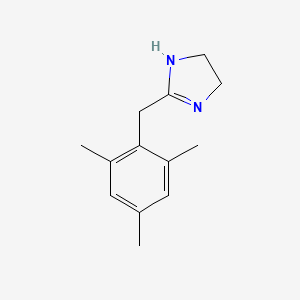
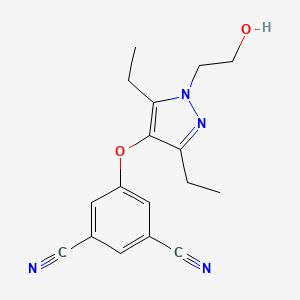
![2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1674768.png)